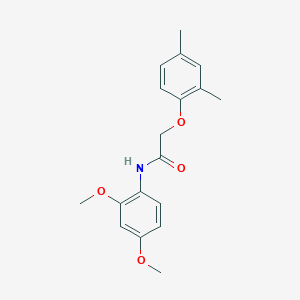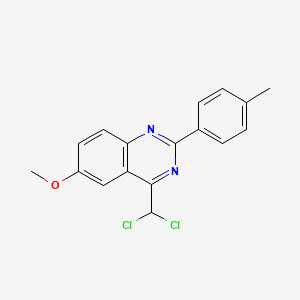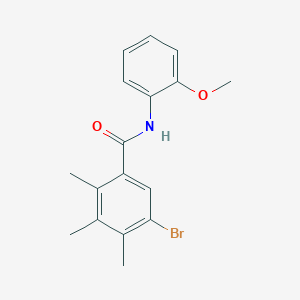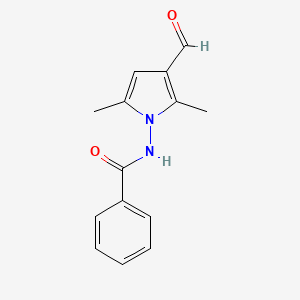
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea, also known as MTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. MTU belongs to the class of urea derivatives, which are widely used as building blocks for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have anticancer, antifungal, and antiviral activities. In agriculture, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been used as a plant growth regulator and pesticide. In materials science, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been used as a building block for the synthesis of various organic compounds, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the target cells. For example, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has also been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to have various biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to induce cell cycle arrest and apoptosis, which are the processes that lead to the death of cancer cells. In fungi, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to inhibit the growth of the fungal cells by interfering with the synthesis of the cell wall. In plants, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has been shown to regulate the growth and development of the plant cells by modulating the activity of various enzymes and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea is also relatively easy to synthesize and modify, which allows for the preparation of various derivatives with different properties. However, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea also has some limitations, such as its low water solubility and potential toxicity to the target cells and organisms. Therefore, it is important to use appropriate safety precautions and dosage levels when handling N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea, such as the development of more potent and selective derivatives for the treatment of cancer and other diseases. The use of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea as a plant growth regulator and pesticide also needs further investigation, particularly in terms of its potential impact on the environment and human health. The synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea-based polymers and liquid crystals also has potential applications in the field of materials science. Overall, the research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea has opened up new avenues for the development of novel compounds with diverse applications in various fields.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea involves the reaction of 2-methoxyaniline and 2-thienylmethyl isocyanate in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is a white crystalline solid with a melting point of around 180°C. The yield of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)urea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSROKVSIKFXULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5748945.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]morpholine](/img/structure/B5748946.png)

![5-[(2-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748964.png)

![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)
